![molecular formula C11H12N2O B14017144 (1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a cyclopropyl group attached to the benzimidazole ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-1H-1,3-benzodiazole with formaldehyde in the presence of a catalyst to yield the desired methanol derivative. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanol group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
(1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1-Propyl-1H-1,3-benzodiazol-2-yl)methanol: Similar structure but with a propyl group instead of a cyclopropyl group.
(1-Cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The presence of the cyclopropyl group in (1-CYCLOPROPYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL imparts unique chemical properties, such as increased stability and specific reactivity patterns, which can be advantageous in certain applications compared to its analogs.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(1-cyclopropylbenzimidazol-5-yl)methanol |
InChI |
InChI=1S/C11H12N2O/c14-6-8-1-4-11-10(5-8)12-7-13(11)9-2-3-9/h1,4-5,7,9,14H,2-3,6H2 |
InChIキー |
BKLLLEVOHBIFHV-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC3=C2C=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


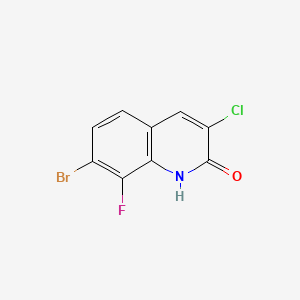
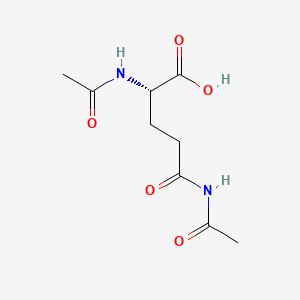

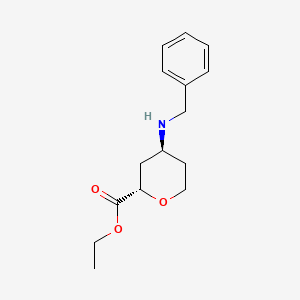
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
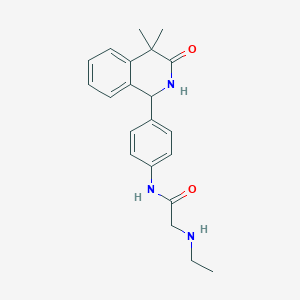
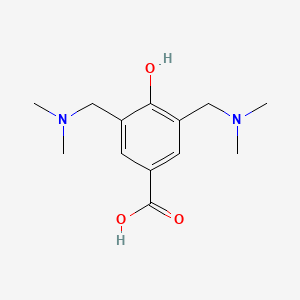

![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
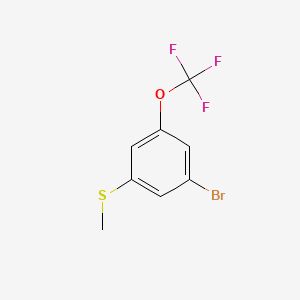



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one](/img/structure/B14017141.png)
